

A Comparative Analysis of (+)-trans-C75 IC50 Values in Scientific Literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For researchers and professionals in drug development, understanding the potency of a compound is critical. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for C75, a well-known inhibitor of fatty acid synthase (FASN), with a focus on the **(+)-trans-C75** enantiomer. While the literature predominantly reports on the racemic mixture of C75, this guide synthesizes the available data to offer insights into its activity.

C75 is a synthetic small molecule that has been instrumental in studying the role of de novo fatty acid synthesis in cancer and other metabolic diseases. It is a racemic mixture composed of **(+)-trans-C75** and **(-)-trans-C75** enantiomers. Research indicates that these enantiomers possess differential biological activities. The **(-)-C75** enantiomer is reported to be the more potent inhibitor of FASN and exhibits greater cytotoxicity and radiosensitizing effects in cancer cells.^[1] Conversely, the **(+)-C75** enantiomer is a known inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation, and its administration has been associated with appetite suppression.^[2]

Due to the focus on the cytotoxic effects of FASN inhibition, specific IC50 values for the **(+)-trans-C75** enantiomer are not widely reported in the surveyed literature. The majority of studies utilize the racemic mixture, **(±)-C75**.

Comparative IC50 Values of **(±)-trans-C75**

The following table summarizes the IC50 values of the racemic or unspecified form of C75 across various cancer cell lines and assay types. It is important to note that direct comparisons

of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Cell Line	Cancer Type	Assay Type	IC50 Value (μM)
PC3	Prostate Cancer	Clonogenic Assay	35[3]
PC3	Prostate Cancer	Cell Growth Assay (24h)	35[4]
LNCaP	Prostate Cancer	Spheroid Growth Assay	50[3][4]
A375	Melanoma	FASN Inhibition Assay	32.43[3]
SKBR3	Breast Cancer	Fatty Acid Synthesis Inhibition	~12.6 (reported as 3.2 μg/mL)[5]
MA104	Monkey Kidney	Cytotoxicity Assay (24h)	28.5 (TD50)[3]

Experimental Protocols

The determination of IC50 values for C75 typically involves cell-based assays that measure cell viability or the direct inhibition of its target enzyme, FASN.

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of C75 for a specific duration (e.g., 24, 48, or 72 hours).

- MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
- Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.

Fatty Acid Synthase (FASN) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of C75 on the enzymatic activity of purified FASN.

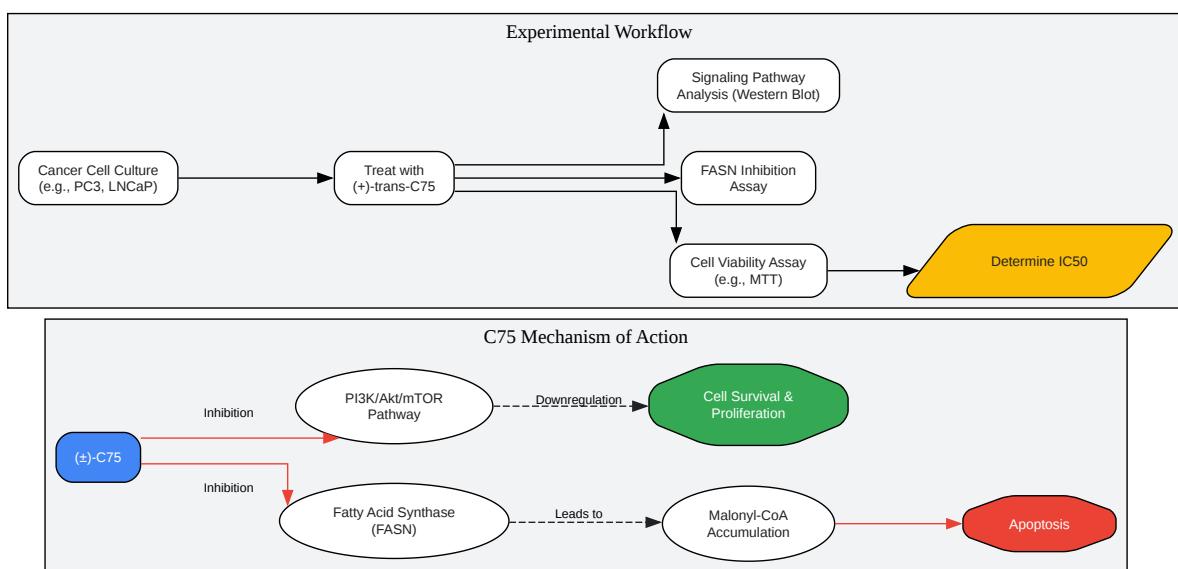
Procedure:

- Pre-incubation: Purified FASN enzyme is pre-incubated with varying concentrations of C75. This step is crucial as C75 is a slow-binding inhibitor.[6]
- Reaction Initiation: The enzymatic reaction is initiated by the addition of substrates, including acetyl-CoA, NADPH, and radiolabeled malonyl-CoA.
- Incubation: The reaction mixture is incubated at 37°C for a defined period.
- Reaction Termination: The reaction is stopped, typically by the addition of a strong acid.
- Extraction and Quantification: The newly synthesized fatty acids, containing the radiolabel, are extracted using an organic solvent and quantified using a scintillation counter.
- Inhibition Calculation: The percentage of FASN inhibition is calculated relative to a vehicle-treated control.

C75 Signaling Pathway and Experimental Workflow

The primary mechanism of action for the cytotoxic effects of C75 is the inhibition of FASN. This leads to a depletion of fatty acids necessary for cell membrane formation and signaling, and an accumulation of the FASN substrate, malonyl-CoA, which can trigger apoptosis. C75 has also been shown to affect cellular signaling pathways that regulate cell survival and proliferation.

Below is a diagram illustrating the general mechanism of C75-induced apoptosis and a typical experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trans-C75 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 6. pnas.org [pnas.org]
- To cite this document: BenchChem. [A Comparative Analysis of (+)-trans-C75 IC50 Values in Scientific Literature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167901#literature-comparison-of-trans-c75-ic50-values>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com